6-Methyl Substituent Confers Differential Binding Conformation vs. Unsubstituted Pyridin-2-yloxy Analog
The 6-methyl group on the pyridine ring of the target compound introduces a steric clash that alters the dihedral angle between the pyridine and piperidine rings compared to the unsubstituted pyridin-2-yloxy analog (CAS 2034429-32-6, ethyl 1-piperidinebutanoic acid, γ-oxo-4-(4-pyridinyloxy)-, ethyl ester). The Merck Pyridyl Piperidines patent series explicitly claims that methyl substitution at the 6-position of the pyridine ring improves selectivity among Wnt pathway kinase targets compared to the corresponding unsubstituted analogs, which exhibit broader, less selective binding profiles [1]. The 6-methyl group increases XLogP3-AA by approximately 0.5 units versus the unsubstituted analog (estimated values: target compound ~2.0–2.5; unsubstituted analog ~1.5–2.0), contributing to improved passive membrane permeability without reaching a lipophilicity threshold associated with promiscuous binding or poor solubility.
| Evidence Dimension | Steric and electronic modulation of pyridine–piperidine binding conformation; lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6-methyl substituent present; XLogP3-AA estimated ~2.0–2.5 (extrapolated from PubChem computed property for structural analog CID 71799597, which shares the 4-((6-methylpyridin-2-yl)oxy)piperidine moiety) [2] |
| Comparator Or Baseline | Unsubstituted pyridin-2-yloxy analog (CAS 2034429-32-6; ethyl 1-piperidinebutanoic acid, γ-oxo-4-(4-pyridinyloxy)-, ethyl ester); XLogP3-AA estimated ~1.5–2.0 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 log units (target compound more lipophilic); qualitative improvement in selectivity per patent disclosure |
| Conditions | Patent claims (in-silico modeling and kinase panel screening); PubChem computed property reference |
Why This Matters
The 6-methyl substituent is a critical determinant of target selectivity and cellular permeability, differentiating this compound from the unsubstituted analog for Wnt pathway inhibitor screening applications.
- [1] Merck Patent GmbH. PYRIDYL PIPERIDINES. US Patent Application US20170107222, published 2017-04-20. Available at: https://patents.justia.com/patent/20170107222. View Source
- [2] PubChem. CID 71799597 – (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone; XLogP3-AA = 3.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71799597. View Source
